molecular formula C23H24N4O3S2 B2631619 2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-mesitylacetamide CAS No. 951478-88-9

2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-mesitylacetamide

Cat. No.: B2631619
CAS No.: 951478-88-9
M. Wt: 468.59
InChI Key: HHIVEKFYBLNDIP-UHFFFAOYSA-N
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Description

2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-mesitylacetamide is a complex organic compound with a unique structure that includes a benzo[c]pyrimido[4,5-e][1,2]thiazine core

Preparation Methods

The synthesis of 2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-mesitylacetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzo[c]pyrimido[4,5-e][1,2]thiazine core: This step involves the cyclization of appropriate precursors under specific conditions.

    Introduction of the ethyl group: This is achieved through alkylation reactions.

    Oxidation to form the dioxido group: This step typically involves the use of oxidizing agents.

    Thioether formation: The thioether linkage is introduced through a nucleophilic substitution reaction.

    Acetamide formation:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-mesitylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized under strong oxidizing conditions.

    Reduction: Reduction reactions can be performed to modify the oxidation state of the sulfur atom.

    Substitution: Nucleophilic substitution reactions can occur at the thioether linkage.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols.

Scientific Research Applications

2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-mesitylacetamide has several scientific research applications:

    Pharmaceuticals: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: The compound’s properties make it suitable for use in the development of new materials with specific characteristics.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-mesitylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other benzo[c]pyrimido[4,5-e][1,2]thiazine derivatives. Compared to these compounds, 2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-mesitylacetamide is unique due to its specific substituents and the presence of the mesitylacetamide group. This uniqueness may confer distinct properties and applications.

Similar compounds include:

  • 2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-ethylphenyl)acetamide
  • 2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-fluorophenyl)acetamide
  • 2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-methylbenzyl)acetamide

Properties

IUPAC Name

2-(6-ethyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S2/c1-5-27-18-9-7-6-8-17(18)22-19(32(27,29)30)12-24-23(26-22)31-13-20(28)25-21-15(3)10-14(2)11-16(21)4/h6-12H,5,13H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIVEKFYBLNDIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4=C(C=C(C=C4C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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